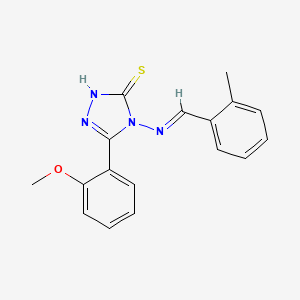

5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Description

The compound 5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole-3-thiol derivatives, which are characterized by a triazole ring fused with a thiol group and functionalized with aromatic substituents. These compounds are typically synthesized via condensation reactions between 4-amino-triazole-3-thiol precursors and aromatic aldehydes, forming Schiff base linkages . These derivatives are investigated for diverse applications, including antimicrobial activity, enzyme inhibition, and corrosion protection .

Properties

CAS No. |

478257-52-2 |

|---|---|

Molecular Formula |

C17H16N4OS |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H16N4OS/c1-12-7-3-4-8-13(12)11-18-21-16(19-20-17(21)23)14-9-5-6-10-15(14)22-2/h3-11H,1-2H3,(H,20,23)/b18-11+ |

InChI Key |

IQOHIGCQJCJTCB-WOJGMQOQSA-N |

Isomeric SMILES |

CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |

Canonical SMILES |

CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-methoxybenzaldehyde with 2-methylbenzylamine to form a Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imine group (Schiff base) can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the methoxy and imine groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Structural Features:

- Triazole Core : The 1,2,4-triazole-3-thiol scaffold is common across all analogs, enabling hydrogen bonding and metal coordination .

- Substituent Variability: Aromatic Aldehyde Derivatives: Substituents on the benzylidene group (e.g., methoxy, nitro, phenoxy) and the triazole’s aryl group (e.g., 2-methoxyphenyl, 4-chlorophenyl) dictate physicochemical and biological properties . Heterocyclic Modifications: Pyrazole, tetrazole, and furan moieties are incorporated to enhance bioactivity .

Antimicrobial Activity:

- Nitro-Substituted Derivatives: 4-[(3-Nitrobenzylidene)amino]-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol exhibits potent activity against Staphylococcus aureus (MIC = 0.132 mM), outperforming ampicillin .

- Methoxy-Substituted Derivatives: 5-(4-Methoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-4H-1,2,4-triazole-3-thiol (IC50 = 4.89 μM) shows moderate alkaline phosphatase inhibition, likely due to electron-donating methoxy groups reducing electrophilicity .

Enzyme Inhibition:

- Dihydrofolate Reductase (DHFR) : Nitro- and chlorophenyl-substituted triazoles act as competitive inhibitors, with IC50 values < 1 μM .

- Alkaline Phosphatase: Pyrazole-containing analogs (e.g., 5-(2-Chlorophenyl)-4-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol) show enhanced inhibition (IC50 = 1.50 μM) compared to methoxyphenyl derivatives .

Corrosion Inhibition:

- 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) demonstrates superior corrosion inhibition (85% efficiency) on zinc in acidic media compared to hydrazide analogs, attributed to sulfur’s electron-donating capacity .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Nitro and trifluoromethyl groups enhance antibacterial and enzyme inhibition by increasing electrophilicity and binding affinity .

- Electron-Donating Groups (EDGs) : Methoxy and methylthio groups improve solubility but reduce potency in enzyme inhibition .

- Heterocyclic Extensions : Pyrazole and tetrazole moieties introduce steric bulk, improving selectivity for cancer cell lines (e.g., MCF-7, Hep-G2) .

Biological Activity

5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a triazole derivative recognized for its diverse biological activities. This compound combines a triazole ring with a methoxyphenyl group and a benzylidene amino moiety, contributing to its potential therapeutic applications. The following sections detail its synthesis, biological evaluations, and comparative analysis with related compounds.

Synthesis

The synthesis of 5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step processes that require precise control of reaction conditions. Common reagents include:

- Hydrogen Peroxide : For oxidation reactions.

- Sodium Borohydride : Used in reduction processes.

- Sodium Hydroxide : Acts as a base in substitution reactions.

The synthesis pathway often starts with the formation of the triazole ring, followed by the introduction of the methoxy and benzylidene groups through condensation reactions.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. 5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has shown potential against various bacterial strains. The mechanism is believed to involve the inhibition of metalloenzymes due to the compound's ability to bind metal ions effectively.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit inflammatory mediators, thus providing therapeutic benefits in conditions characterized by inflammation.

Cytotoxicity Evaluation

In cytotoxicity studies against cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer), the compound demonstrated low cytotoxicity with IC50 values above 100 µM, indicating a favorable safety profile for normal cells while retaining efficacy against tumor cells .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between 5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol and various biological macromolecules. These studies suggest that the compound can effectively bind to enzyme active sites, potentially inhibiting their function and offering insights into its mechanism of action in drug design .

Comparative Analysis

To highlight the uniqueness of this compound compared to similar triazole derivatives, the following table summarizes key features and biological activities:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 5-(2-Methoxyphenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Structure | Contains a methoxy group and thiol | Potential antimicrobial and anti-inflammatory |

| 5-(3-Methoxyphenyl)-4-amino-1,2,4-triazole-3-thiol | Structure | Lacks benzylidene group | Antimicrobial properties |

| 5-(2-Fluorophenyl)-4-amino-1,2,4-triazole-3-thiol | Structure | Fluorine substitution instead of methoxy | Enhanced metabolic stability |

| 5-(Phenyl)-4-amino-1,2,4-triazole-3-thiol | Structure | Simple phenyl group | Broad-spectrum antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.